2,4-Dibromo-3-chloroaniline

Catalog No.
S6616385
CAS No.
80026-15-9
M.F
C6H4Br2ClN
M. Wt
285.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromo-3-chloroaniline

CAS Number

80026-15-9

Product Name

2,4-Dibromo-3-chloroaniline

IUPAC Name

2,4-dibromo-3-chloroaniline

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

InChI

InChI=1S/C6H4Br2ClN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2

InChI Key

PHLQYUCPVZOSAO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1N)Br)Cl)Br

Canonical SMILES

C1=CC(=C(C(=C1N)Br)Cl)Br

2,4-Dibromo-3-chloroaniline is an organic compound with the molecular formula C7H6Br2ClN. It is classified as a halogenated aniline derivative, where the aniline structure is modified by the presence of two bromine atoms at the 2 and 4 positions and a chlorine atom at the 3 position of the benzene ring. This compound is notable for its potential applications in various chemical processes and biological systems.

Currently, there is no documented information regarding a specific mechanism of action for 2,4-Dibromo-3-chloroaniline.

  • Moderate to High Toxicity: Halogenated aromatics can be harmful if ingested, inhaled, or absorbed through the skin.
  • Skin and Eye Irritation: Potential for irritation upon contact with skin or eyes.
  • Environmental Impact: Halogenated aromatics can be persistent organic pollutants, requiring proper disposal.
  • Organic synthesis: The reactive amine group can be used as a starting material for the synthesis of more complex organic molecules, potentially serving as a building block in the development of new drugs or functional materials.
  • Material science: The aromatic ring structure with halogens (bromine and chlorine) could be of interest for researchers investigating new flame retardants or exploring conductive polymers.

  • Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles through nucleophilic substitution mechanisms. For instance, treatment with sodium hydroxide can lead to the formation of corresponding amines or phenols.
  • Oxidation Reactions: The compound can undergo oxidation, particularly affecting the amine group, which may convert to nitro or other oxidized derivatives under strong oxidizing conditions.
  • Reduction Reactions: The compound can also participate in reduction reactions where functional groups such as nitro groups (if present) can be reduced to amines using reducing agents like lithium aluminum hydride or palladium on carbon.

These reactions allow for the synthesis of various derivatives and are crucial for its utility in organic synthesis.

The synthesis of 2,4-dibromo-3-chloroaniline typically involves several steps:

  • Bromination: Aniline or a substituted aniline is treated with bromine in a suitable solvent (often water or organic solvents) to introduce bromine atoms at the desired positions.
  • Chlorination: Following bromination, chlorination is performed using chlorine gas or chlorinating agents such as thionyl chloride to introduce a chlorine atom at the 3 position.

These methods can be optimized for yield and purity through variations in temperature, solvent choice, and reaction time.

2,4-Dibromo-3-chloroaniline finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Its unique structure makes it valuable in research settings for studying reaction mechanisms and developing new synthetic pathways.
  • Materials Science: The compound may be used in developing materials with specific electronic or optical properties due to its halogenated nature.

Interaction studies involving 2,4-dibromo-3-chloroaniline focus on its reactivity with other chemical species. These studies often explore how the compound interacts with nucleophiles during substitution reactions and how it behaves under oxidative conditions. Understanding these interactions is crucial for predicting its behavior in biological systems and industrial applications.

Several compounds share structural similarities with 2,4-dibromo-3-chloroaniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,4-DibromoanilineTwo bromine atoms at positions 2 and 4Lacks chlorine; simpler halogenation
3-ChloroanilineOne chlorine atom at position 3No bromine substitutions; simpler structure
2-Bromo-4-chloroanilineOne bromine at position 2 and one chlorineLacks additional bromine; different halogenation
2,4-DichloroanilineTwo chlorine atoms at positions 2 and 4Lacks bromine; different halogenation

Uniqueness

The uniqueness of 2,4-dibromo-3-chloroaniline lies in its combination of both bromine and chlorine substituents along with its aniline base. This specific arrangement imparts distinct chemical properties that differentiate it from similar compounds, making it particularly useful in specialized applications within organic chemistry and materials science.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

284.83785 g/mol

Monoisotopic Mass

282.83990 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

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